Dabrafenib-d9 Dabrafenib-d9
Brand Name: Vulcanchem
CAS No.: 1423119-98-5
VCID: VC0146619
InChI: InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)/i1D3,2D3,3D3
SMILES: CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F
Molecular Formula: C23H20F3N5O2S2
Molecular Weight: 528.616

Dabrafenib-d9

CAS No.: 1423119-98-5

Reference Standards

VCID: VC0146619

Molecular Formula: C23H20F3N5O2S2

Molecular Weight: 528.616

Dabrafenib-d9 - 1423119-98-5

CAS No. 1423119-98-5
Product Name Dabrafenib-d9
Molecular Formula C23H20F3N5O2S2
Molecular Weight 528.616
IUPAC Name N-[3-[5-(2-aminopyrimidin-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Standard InChI InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)/i1D3,2D3,3D3
Standard InChIKey BFSMGDJOXZAERB-GQALSZNTSA-N
SMILES CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F
Synonyms N-[3-[5-(2-Amino-4-pyrimidinyl)-2-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-4-thiazolyl]-2-fluorophenyl]-2,6-difluoro-benzenesulfonamide; GSK 2118436-d9; Tafinlar-d9
PubChem Compound 71607669
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator